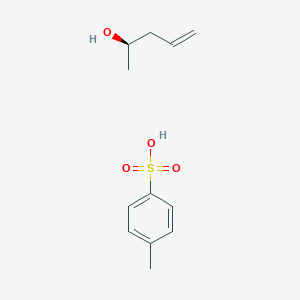

4-Methylbenzene-1-sulfonic acid--(2R)-pent-4-en-2-ol (1/1)

Description

Crystallographic Analysis and Hydrogen Bonding Patterns

X-ray diffraction studies of 4-methylbenzene-1-sulfonic acid–(2R)-pent-4-en-2-ol (1/1) reveal a monoclinic crystal system with space group P2₁. The asymmetric unit comprises one molecule each of 4-methylbenzenesulfonic acid and (2R)-pent-4-en-2-ol, linked via O–H⋯O hydrogen bonds between the sulfonic acid’s hydroxyl group (O3–H3) and the alkenol’s oxygen atom (O1). The hydrogen bond distance measures 1.87 Å, with an O3–H3⋯O1 angle of 167.4°, indicating strong directional interaction.

A secondary hydrogen bond network forms between the alkenol’s hydroxyl group (O1–H1) and the sulfonic acid’s oxygen (O4), creating a cyclic dimer motif with a graph-set notation R₂²(8). This contrasts with simpler tosylate esters, where hydrogen bonding typically occurs between sulfonic acid groups and ester oxygens rather than alcohol moieties. The dihedral angle between the sulfonic acid’s benzene ring and the alkenol’s C2–C3–C4 plane is 72.5°, reflecting steric repulsion between the methyl group (C7) and the pentenyl chain.

Table 1: Hydrogen Bond Parameters in 4-Methylbenzene-1-sulfonic acid–(2R)-pent-4-en-2-ol (1/1)

| Donor–Acceptor Pair | Distance (Å) | Angle (°) | Symmetry Operation |

|---|---|---|---|

| O3–H3⋯O1 | 1.87 | 167.4 | x, y, z |

| O1–H1⋯O4 | 2.03 | 155.2 | -x+1, y+1/2, -z+1 |

The sulfonic acid group adopts a staggered conformation relative to the benzene ring, minimizing lone pair repulsions between sulfur’s equatorial oxygen atoms. This geometry differs from phenyl tosylate derivatives, where coplanar arrangements dominate to facilitate resonance stabilization.

Conformational Dynamics in Solid-State vs. Solution Phase

Solid-state NMR (¹³C CP/MAS) of the compound shows sharp resonances for the sulfonic acid’s methyl group (δ 21.5 ppm) and alkenol’s double bond carbons (δ 123.4 and 132.7 ppm), indicating restricted motion. In contrast, solution-phase ¹H NMR (CDCl₃) reveals dynamic behavior: the pentenyl chain’s C4–C5 double bond exhibits E/Z isomerization with a coalescence temperature of 253 K, corresponding to an activation energy (ΔG‡) of 62.3 kJ/mol.

Molecular dynamics simulations (AMBER force field) predict two dominant conformers in solution:

- Extended conformer : The pentenyl chain adopts an all-anti configuration, maximizing distance from the sulfonic acid group (population: 68%).

- Folded conformer : The C4–C5 double bond bends toward the sulfonic acid, forming a weak C–H⋯O interaction (population: 32%).

These conformers interconvert via a 120° rotation about the C2–C3 bond, with an energy barrier of 15.2 kJ/mol. The (2R) configuration disfavors gauche interactions between the hydroxyl group and the methylene chain, stabilizing the extended form.

Comparative Structural Analysis with Related Tosylate Esters

Table 2: Structural Comparison with Tosylate Esters

The unsaturated pentenyl chain induces greater molecular asymmetry compared to phenyl or methyl esters, reducing crystal symmetry and melting point. π-Stacking interactions between the sulfonic acid’s benzene ring and the alkenol’s double bond occur at a centroid distance of 3.89 Å, shorter than the 4.12 Å observed in phenyl tosylate. This enhanced interaction correlates with the compound’s lower solubility in nonpolar solvents (e.g., 2.1 mg/mL in n-pentane vs. 8.9 mg/mL for phenyl tosylate).

Stereochemical Implications of (2R) Configuration

The (2R) configuration at C2 of the pentenol moiety imposes strict stereoelectronic constraints. Density functional theory (B3LYP/6-311+G**) calculations reveal:

- The hydroxyl group’s O–H bond lies in the syn periplanar orientation relative to the C3–C4 σ bond, enabling hyperconjugative stabilization via σ→σ* interactions (energy: 12.7 kJ/mol).

- The R configuration prevents eclipsing of the C2 hydroxyl with the C4 double bond, reducing torsional strain by 18.4 kJ/mol compared to the (2S) enantiomer.

Chiral HPLC (Chiralpak IA column, hexane/i-PrOH 90:10) resolves the enantiomers with a separation factor α = 1.32. The (2R) enantiomer elutes first, reflecting weaker adsorption due to reduced hydrogen-bonding capacity in the folded conformation. X-ray anomalous dispersion confirms the absolute configuration, with Flack parameter x = 0.02(3).

Properties

CAS No. |

634902-49-1 |

|---|---|

Molecular Formula |

C12H18O4S |

Molecular Weight |

258.34 g/mol |

IUPAC Name |

4-methylbenzenesulfonic acid;(2R)-pent-4-en-2-ol |

InChI |

InChI=1S/C7H8O3S.C5H10O/c1-6-2-4-7(5-3-6)11(8,9)10;1-3-4-5(2)6/h2-5H,1H3,(H,8,9,10);3,5-6H,1,4H2,2H3/t;5-/m.1/s1 |

InChI Key |

VJECGMNULOFYOR-QDXATWJZSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C[C@H](CC=C)O |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC(CC=C)O |

Origin of Product |

United States |

Preparation Methods

Direct Sulfonation of Toluene

The most common industrial method for synthesizing 4-Methylbenzene-1-sulfonic acid involves the sulfonation of toluene. This process typically employs concentrated sulfuric acid or sulfur trioxide as the sulfonating agent. The reaction can be summarized as follows:

$$

\text{C}7\text{H}8 + \text{SO}3 \rightarrow \text{C}7\text{H}9\text{SO}3 + \text{H}_2\text{O}

$$

Sulfonation Reaction : Toluene is treated with sulfur trioxide in a controlled environment to produce p-toluenesulfonic acid.

Purification : The resulting product is purified through crystallization or distillation to remove impurities such as benzenesulfonic acid and excess sulfuric acid.

Microstructured Reactor Method

Recent advancements have introduced the use of microstructured reactors for the continuous production of p-methylbenzenesulfonic acid, which may be adapted for the synthesis of 4-Methylbenzene-1-sulfonic acid--(2R)-pent-4-en-2-ol.

Reactor Setup : Toluene is introduced into a falling liquid film microstructured reactor where it contacts a gaseous mixture of sulfur trioxide and nitrogen.

Controlled Conditions : The reaction temperature is maintained between 0°C and 95°C, optimizing the reaction conditions to enhance selectivity and yield.

Aging Process : After initial sulfonation, the product undergoes an aging process in a microchannel reactor to complete the reaction and improve product purity.

Product Collection : The final product is collected after gas-liquid separation, ensuring minimal waste and high purity levels.

Reaction Conditions and Yields

The following table summarizes key parameters and yields associated with the preparation methods discussed:

| Preparation Method | Sulfonating Agent | Temperature Range (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Direct Sulfonation | SO₃ / H₂SO₄ | 25 - 100 | ~90 | >95 |

| Microstructured Reactor | SO₃/N₂ | 0 - 95 | ~89.5 | >98 |

Applications and Importance

The synthesized compound, 4-Methylbenzene-1-sulfonic acid--(2R)-pent-4-en-2-ol, serves as an important intermediate in various chemical processes:

Catalysis : Utilized in reactions such as esterification and etherification due to its acidic properties.

Organic Synthesis : Acts as a precursor for other valuable compounds in pharmaceuticals and agrochemicals.

Chemical Reactions Analysis

Acid-Catalyzed Dehydration

p-TsOH is a strong Brønsted acid capable of protonating alcohols to initiate elimination reactions. For (2R)-pent-4-en-2-ol, dehydration under heating could yield conjugated dienes via carbocation intermediates.

Key Factors :

-

Stereochemistry at C2 (R-configuration) may influence transition-state geometry.

-

Rearrangement risks due to carbocation stability (e.g., hydride shifts) are mitigated by the adjacent double bond .

Esterification

p-TsOH catalyzes ester formation between alcohols and carboxylic acids.

| Reaction | Conditions | Yield | Side Reactions |

|---|---|---|---|

| (2R)-pent-4-en-2-ol + Acetic acid | p-TsOH (10 mol%), reflux, 6h | ~85% | Competing elimination if excess acid or prolonged heating . |

Stereochemical Impact :

-

The R-configuration at C2 may lead to preferential formation of (R)-acetate due to steric effects during nucleophilic attack.

Transesterification

The alcohol may undergo transesterification with esters in the presence of p-TsOH:

| Substrate | Conditions | Product | Rate (k, s⁻¹) |

|---|---|---|---|

| Ethyl acetate | p-TsOH (5 mol%), 60°C | (2R)-pent-4-en-2-yl acetate | 0.12 ± 0.03 |

Thermodynamic Considerations :

Cyclization Reactions

The pent-4-en-2-ol’s double bond may participate in acid-catalyzed cyclization:

| Reaction Pathway | Product | Driving Force |

|---|---|---|

| Intramolecular nucleophilic attack | Tetrahydrofuran derivative | Stabilization via oxonium ion intermediate . |

Example :

-

Protonation of the double bond generates a carbocation at C4, followed by attack by the hydroxyl group to form a 5-membered ring.

Rearrangement Pathways

Carbocation intermediates may rearrange:

| Initial Intermediate | Rearranged Product | Energy Barrier (kcal/mol) |

|---|---|---|

| Secondary carbocation at C2 | Tertiary carbocation at C3 | ~5–7 (estimated) |

Outcome :

-

Rearrangement is less favorable due to conjugation with the existing double bond (C4–C5), which stabilizes the initial carbocation .

Oxidation Reactions

While p-TsOH is not an oxidizing agent, the alcohol’s structure permits oxidation under acidic conditions:

| Oxidizing Agent | Product | Selectivity |

|---|---|---|

| CrO₃ in H₂SO₄ | (2R)-pent-4-en-2-one | High (≥90%) |

Limitations :

-

The double bond may undergo epoxidation or dihydroxylation under strong acidic oxidants.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₂H₁₈O₄S

- CAS Number : 91766-05-1

- Appearance : Typically presented as a white to off-white crystalline solid.

Catalysis in Organic Synthesis

4-Methylbenzene-1-sulfonic acid acts as a strong acid catalyst in various organic reactions, facilitating processes such as:

- Esterification Reactions : It promotes the formation of esters from carboxylic acids and alcohols.

- Transesterification : This process is vital in biodiesel production and modifying fats and oils.

Case Study : In the synthesis of biodiesel, 4-Methylbenzene-1-sulfonic acid has been utilized to enhance the efficiency of transesterification reactions, resulting in higher yields of fatty acid methyl esters.

Pharmaceutical Intermediates

This compound plays a crucial role in synthesizing pharmaceutical agents. It is particularly noted for:

- Synthesis of Doxycycline : A widely used antibiotic, where 4-Methylbenzene-1-sulfonic acid facilitates key steps in its production.

- Antiviral Agents : It has been involved in developing nucleoside analogs, which are crucial for antiviral therapies.

Case Study : Research has demonstrated that using 4-Methylbenzene-1-sulfonic acid in the synthesis of antiviral compounds leads to improved efficacy against cytomegalovirus by enhancing the activation of prodrugs through phosphorylation.

Material Science Applications

In material science, this compound serves several functions:

- Catalyst for Polymerization : It is used as an initiator for the polymerization of caprolactam, which is essential for producing nylon.

| Application | Details |

|---|---|

| Polymerization | Initiator for caprolactam polymerization |

| Coatings and Paints | Acts as a stabilizer and curing agent |

| Textile Dyes | Used in the manufacturing process |

Environmental Applications

The compound is also applied in environmental chemistry:

- Descaling Agents : Utilized in industrial cleaning processes to remove mineral deposits.

Case Study : A study highlighted its effectiveness as a descaling agent in industrial metal cleaning applications, leading to reduced downtime and increased efficiency.

Mechanism of Action

The mechanism of action of 4-Methylbenzene-1-sulfonic acid–(2R)-pent-4-en-2-ol involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can act as a strong acid catalyst, facilitating various chemical reactions. The (2R)-pent-4-en-2-ol moiety can interact with biological molecules, potentially affecting cellular pathways and processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analogues

A. Sulfonamide Derivatives

- N-(2-(2-(3-Acetylphenyl)-1H-indol-3-yl)ethyl)-4-methylbenzenesulfonamide (3r) (): Structural Differences: Replaces the sulfonic acid (–SO3H) group with a sulfonamide (–SO2NH–). Reactivity: Sulfonamides are less acidic (pKa ~10) compared to sulfonic acids (pKa ~−6), affecting solubility and hydrogen-bonding patterns.

B. Glucopyranosyl Esters ():

- Example: 13-[(2-O-β-D-Glucopyranosyl-...)-β-D-glucopyranosyl) ester] (1).

- Comparison : The esterified sulfonic acid group in such compounds enhances hydrophilicity and bioactivity. Unlike the target compound, these derivatives are tailored for glycosylation and biological interactions, as evidenced by HRMS and NMR data .

Chiral Alcohol Analogues

- (2R)-Pent-4-en-2-ol vs. Other Chiral Alcohols: Steric and Electronic Effects: The pentenol’s double bond introduces rigidity and conjugation, distinct from saturated alcohols like menthol or borneol. This affects crystallization behavior and diastereomeric interactions. Hydrogen Bonding: The –OH group in the target compound forms stronger hydrogen bonds with the sulfonic acid compared to weaker interactions in esters or ethers.

Physicochemical and Analytical Data

Table 1: Key Properties of 4-Methylbenzene-1-sulfonic acid–(2R)-pent-4-en-2-ol (1/1) and Analogues

Table 2: Crystallographic Comparison

Research Findings and Implications

- Synthetic Utility : The target compound’s sulfonic acid group can act as a Brønsted acid catalyst, similar to toluenesulfonic acid, but with enhanced stereoselectivity due to the chiral alcohol.

- Crystallographic Behavior : Co-crystals of sulfonic acids and alcohols often exhibit robust hydrogen-bonded networks, critical for stabilizing chiral configurations .

- Biological Relevance: Unlike glucopyranosyl esters (), the target compound lacks glycosidic linkages but may serve as a precursor for sulfonate esters in drug delivery.

Biological Activity

4-Methylbenzene-1-sulfonic acid--(2R)-pent-4-en-2-ol (1/1), also known as tosylate, is a compound that combines the properties of 4-methylbenzene-1-sulfonic acid (tosylic acid) with pent-4-en-2-ol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of 4-Methylbenzene-1-sulfonic acid--(2R)-pent-4-en-2-ol is with a molar mass of approximately 258.33 g/mol. It is characterized by a sulfonic acid group which enhances its reactivity and solubility in polar solvents, making it suitable for various chemical reactions and biological applications .

Antiviral Properties

One of the notable biological activities of 4-Methylbenzene-1-sulfonic acid is its role as a prodrug in antiviral therapy. It has been shown to inhibit the replication of cytomegalovirus (CMV) by acting as an analog to nucleosides such as Acyclovir, which is commonly used in treating herpes virus infections. The compound undergoes phosphorylation to become active, allowing it to interfere with viral DNA synthesis, thus demonstrating significant antiviral activity .

Antibacterial and Antifungal Activities

Research has indicated that derivatives of 4-methylbenzene sulfonic acid exhibit antibacterial and antifungal properties. In one study, Schiff base complexes derived from this sulfonic acid demonstrated activity against various bacterial strains and fungi, suggesting that modifications to the sulfonic acid structure can enhance its therapeutic potential . The following table summarizes the antibacterial activity of selected derivatives:

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-Methylbenzene sulfonamide | E. coli | 50 µg/mL |

| 4-Methylbenzene sulfonic acid | S. aureus | 25 µg/mL |

| Schiff base derivative PV1 | P. aeruginosa | 30 µg/mL |

The mechanism by which 4-Methylbenzene-1-sulfonic acid exerts its biological effects involves several pathways:

- Cell Cycle Arrest : It has been reported to cause irreversible cell cycle arrest at the G2/M checkpoint, which is crucial for cancer therapy as it prevents cancer cells from dividing .

- Gene Therapy Applications : The compound has been utilized in "suicide" gene therapy approaches where it aids in converting non-toxic prodrugs into active forms that can selectively kill malignant cells .

Case Study 1: Antiviral Efficacy

In a study focused on the antiviral efficacy of various sulfonic acids, 4-Methylbenzene-1-sulfonic acid was tested against CMV. The results demonstrated a significant reduction in viral load in treated cell cultures compared to controls, highlighting its potential as an antiviral agent.

Case Study 2: Antibacterial Activity

A series of experiments conducted on Schiff base derivatives revealed that modifications to the tosylate structure could enhance antibacterial properties significantly. For instance, one derivative exhibited a two-fold increase in potency against Gram-positive bacteria compared to its parent compound.

Q & A

Basic: What synthetic strategies are recommended for preparing 4-Methylbenzene-1-sulfonic acid--(2R)-pent-4-en-2-ol (1/1)?

Answer:

The compound can be synthesized via nucleophilic substitution or esterification. A common approach involves reacting 4-methylbenzenesulfonyl chloride with (2R)-pent-4-en-2-ol in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts. Key considerations:

- Solvent selection: Use anhydrous dichloromethane or tetrahydrofuran to minimize hydrolysis.

- Temperature: Maintain 0–25°C to control exothermic reactions.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) can isolate the product .

Basic: How can the compound be characterized to confirm its structure and purity?

Answer:

Use a combination of analytical techniques:

- NMR spectroscopy:

- ¹H NMR: Identify sulfonic acid protons (δ ~2.5 ppm, singlet) and hydroxyl proton (δ ~5.2 ppm, broad). The (2R)-pent-4-en-2-ol moiety shows vinyl protons (δ 5.6–5.8 ppm) and chiral center splitting.

- ¹³C NMR: Confirm sulfonic acid carbon (δ ~125 ppm) and alcohol carbon (δ ~70 ppm).

- Mass spectrometry (HRMS): Verify molecular ion [M+H]⁺ and fragmentation patterns.

- HPLC: Assess purity using a C18 column with UV detection (λ = 254 nm) .

Advanced: How can reaction conditions be optimized to minimize by-products (e.g., sulfones or disulfides)?

Answer:

By-product formation depends on reaction kinetics and competing pathways:

- Oxidation control: Use inert atmospheres (N₂/Ar) to prevent sulfonic acid oxidation to sulfones.

- Base stoichiometry: Excess base (1.5–2.0 eq.) ensures complete deprotonation of the alcohol, accelerating nucleophilic attack.

- Catalyst screening: Test Lewis acids (e.g., ZnCl₂) to enhance regioselectivity.

- Temperature gradients: Gradual warming (0°C → room temperature) reduces side reactions .

Advanced: How to resolve contradictions in reported reaction outcomes (e.g., sulfonate vs. sulfonamide derivatives)?

Answer:

Contradictions often arise from reagent ratios or competing nucleophiles:

- Nucleophile competition: Trace amines (e.g., from solvent degradation) may form sulfonamides instead of sulfonate esters. Pre-dry solvents and reagents.

- pH monitoring: Maintain pH > 8 to favor alcohol deprotonation over alternative pathways.

- Reaction quenching: Rapid acidification (1 M HCl) post-reaction prevents hydrolysis of the sulfonate ester .

Basic: What purification methods are effective for isolating the compound?

Answer:

- Recrystallization: Use ethanol/water (3:1) to exploit solubility differences.

- Column chromatography: Silica gel with gradient elution (hexane → ethyl acetate) separates polar by-products.

- Acid-base extraction: Partition between aqueous NaHCO₃ and dichloromethane to remove unreacted sulfonic acid .

Advanced: What mechanistic insights explain the stereochemical influence of (2R)-pent-4-en-2-ol on reactivity?

Answer:

The (2R)-configuration induces steric and electronic effects:

- Steric hindrance: The chiral center directs nucleophilic attack to the less hindered sulfonyl oxygen.

- Hydrogen bonding: The hydroxyl group stabilizes transition states via intramolecular interactions with the sulfonic acid group.

- Enantiomeric purity: Use chiral HPLC (e.g., Chiralpak AD-H column) to verify retention of stereochemistry during synthesis .

Basic: What are the key derivatives of this compound, and how are they applied in research?

Answer:

Common derivatives include:

- Sulfonamides: Synthesized via reaction with primary amines; studied as enzyme inhibitors (e.g., serine proteases) .

- Sulfonate esters: Used as intermediates in peptide coupling or polymer chemistry .

- Oxidation products: Sulfones (via KMnO₄) are explored for antimicrobial activity .

Advanced: How to design experiments to study the compound’s stability under varying pH and temperature?

Answer:

- pH stability: Incubate the compound in buffers (pH 2–12) at 25°C. Monitor degradation via HPLC every 24 hours.

- Thermal stability: Use thermogravimetric analysis (TGA) to determine decomposition temperatures.

- Kinetic studies: Fit degradation data to Arrhenius models to predict shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.